molecular formula C10H17ClN2O B2891663 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride CAS No. 1796557-17-9

3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride

Cat. No.: B2891663
CAS No.: 1796557-17-9
M. Wt: 216.71
InChI Key: RCEUWRPSENAZCW-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is a synthetic compound with the molecular formula C₈H₁₄ClN₂O. It is known for its unique spirocyclic structure, which includes a cyclopropyl group, an oxa (oxygen-containing) ring, and a diazaspiro (nitrogen-containing spiro) ring. This compound is primarily used in scientific research due to its potential biological activities and applications in various fields.

Scientific Research Applications

3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using reagents such as diazomethane or Simmons-Smith reagent.

    Construction of the Oxa Ring: The oxa ring can be formed through an intramolecular cyclization reaction, often involving the use of a suitable base and solvent.

    Formation of the Diazaspiro Ring: The diazaspiro ring is typically constructed through a series of condensation reactions, involving the use of amines and other nitrogen-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its combination of cyclopropyl, oxa, and diazaspiro rings makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O.ClH/c1-2-8(1)9-7-10(13-12-9)3-5-11-6-4-10;/h8,11H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEUWRPSENAZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC3(C2)CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1796557-17-9
Record name 3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride
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